Enhanced Stability Against Protodeboronation
The target compound, as a pinacol ester, exhibits superior bench-top stability relative to the free boronic acid form (CAS 912331-32-9). In systematic studies on indole systems, arylpinacolboronate esters were demonstrated to be inherently less prone to the rapid protodeboronation that often plagues free indole-2-boronic acids during storage and reaction, although this can also result in slower reaction kinetics [1]. This stability characteristic is crucial for procurement teams, as it directly correlates with a longer, more reliable shelf-life and consistent coupling performance across multiple uses, in contrast to the free acid which may require cold storage and immediate use to prevent degradation.
| Evidence Dimension | Stability (Resistance to Protodeboronation) |
|---|---|
| Target Compound Data | Pinacol boronate ester; inherently stable, indefinite bench-top storage (class characteristic). |
| Comparator Or Baseline | Free boronic acid (CAS 912331-32-9); prone to faster protodeboronation, requires controlled storage. |
| Quantified Difference | Not explicitly quantified for this exact compound, but a well-known class-level advantage for pinacol esters. |
| Conditions | General storage and handling for indole-2-boronate species; J. Org. Chem. 2004. |
Why This Matters
For procurement, the pinacol ester form lowers the risk of receiving a partially degraded reagent, ensuring higher effective active concentration at the time of use.
- [1] Prieto, M., et al. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. J. Org. Chem. 2004, 69, 20, 6812-6820. View Source
